molecular formula C10H9IO3 B1630119 6-Iodochromane-2-carboxylic acid CAS No. 227960-58-9

6-Iodochromane-2-carboxylic acid

Cat. No.: B1630119
CAS No.: 227960-58-9
M. Wt: 304.08 g/mol
InChI Key: KUUOJGIUGRFQCR-UHFFFAOYSA-N
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Description

6-Iodochromane-2-carboxylic acid is an organic compound characterized by the presence of an iodine atom attached to the chromane ring system, specifically at the sixth position The chromane ring is a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-iodochromane-2-carboxylic acid typically involves the iodination of chromane-2-carboxylic acid. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds through electrophilic aromatic substitution, where the iodine is introduced at the sixth position of the chromane ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the chromane ring may be converted to a chromone structure. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form 6-iodochroman-2-ol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products:

    Oxidation: 6-Iodochromone-2-carboxylic acid.

    Reduction: 6-Iodochroman-2-ol.

    Substitution: 6-Azidochromane-2-carboxylic acid.

Scientific Research Applications

6-Iodochromane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 6-iodochromane-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    6-Bromochromane-2-carboxylic acid: Similar structure but with a bromine atom instead of iodine.

    6-Chlorochromane-2-carboxylic acid: Contains a chlorine atom at the sixth position.

    6-Fluorochromane-2-carboxylic acid: Features a fluorine atom in place of iodine.

Uniqueness: 6-Iodochromane-2-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can lead to different interaction patterns and reactivity profiles, making this compound particularly valuable in specific synthetic and research applications.

Properties

IUPAC Name

6-iodo-3,4-dihydro-2H-chromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUOJGIUGRFQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)I)OC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623261
Record name 6-Iodo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227960-58-9
Record name 6-Iodo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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